(R)-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid
Overview
Description
®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid is a chiral compound with significant relevance in various fields of scientific research. This compound features a cyclopentane ring substituted with a hydroxymethyl group and a propanoic acid moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through cyclization reactions.
Hydroxymethylation: Introduction of the hydroxymethyl group is achieved via hydroxymethylation reactions using formaldehyde and suitable catalysts.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the carboxylic acid moiety to an alcohol.
Substitution: Nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of cyclopentane-1,1-dicarboxylic acid.
Reduction: Formation of cyclopentane-1,1-dimethanol.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The propanoic acid moiety may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Cyclopentanepropanoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties.
Cyclopentane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
Cyclopentane-1,1-dimethanol: Features two hydroxymethyl groups, leading to distinct chemical behavior.
Uniqueness: ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid is unique due to its specific combination of functional groups, which imparts a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(2R)-2-(cyclopentylmethyl)-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8(9(11)12)5-7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARKIZMETJRYSB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@H](CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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